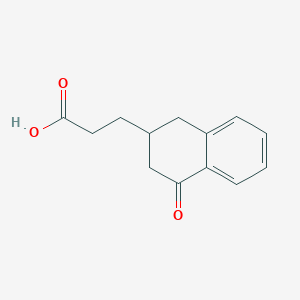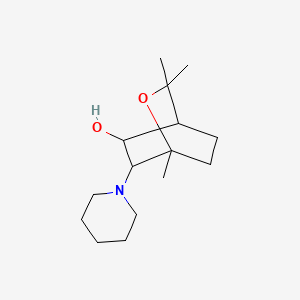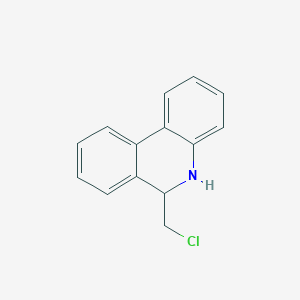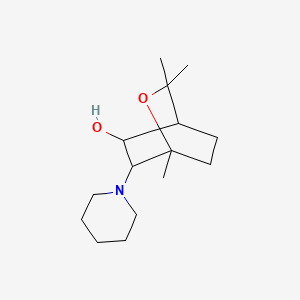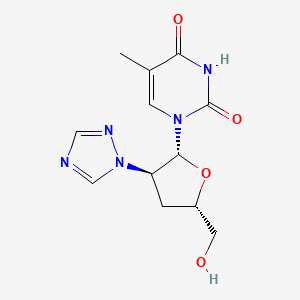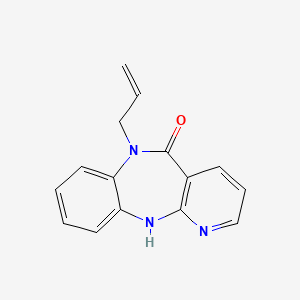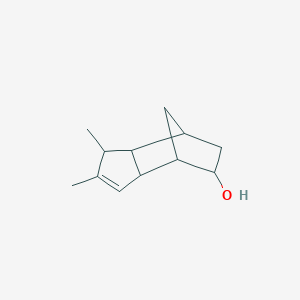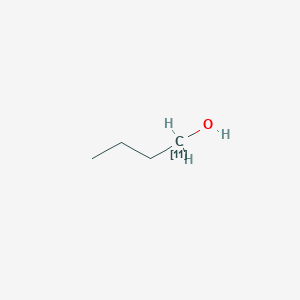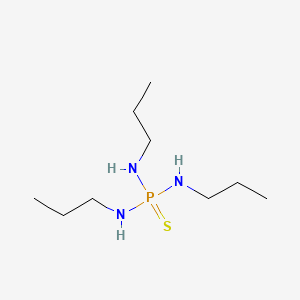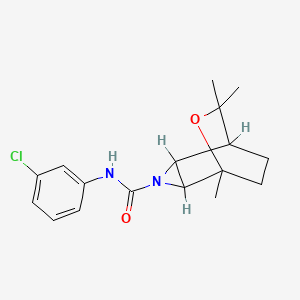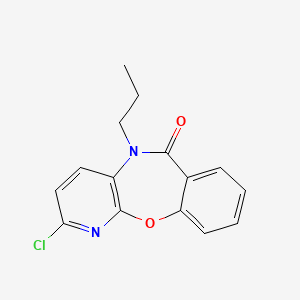
3-Furancarbonitrile, 5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-(hydroxymethyl)-, (2S,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Furancarbonitrile, 5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-(hydroxymethyl)-, (2S,5R)-” is a complex organic compound that features a furan ring, a nitrile group, and a pyrimidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan Ring: Starting from a suitable precursor, such as a 1,4-dicarbonyl compound, the furan ring can be formed through cyclization.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Pyrimidine Derivative Formation: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furans.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its pyrimidine moiety.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antiviral and Anticancer Research: Investigated for its potential antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA/RNA: Interfering with the replication or transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
相似化合物的比较
Similar Compounds
3-Furancarbonitrile: Lacks the pyrimidine moiety.
5-Methyl-2,4-dioxo-1(2H)-pyrimidinyl derivatives: Lacks the furan ring.
Hydroxymethylfurans: Lacks the nitrile and pyrimidine groups.
Uniqueness
Structural Complexity: The combination of furan, nitrile, and pyrimidine groups in a single molecule.
Stereochemistry: The specific (2S,5R) configuration adds to its uniqueness.
The diverse range of applications in various fields.
属性
CAS 编号 |
118222-08-5 |
|---|---|
分子式 |
C11H11N3O4 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
(2S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h2,4,8-9,15H,5H2,1H3,(H,13,16,17)/t8-,9-/m1/s1 |
InChI 键 |
CTKYKXZRHGLZHV-RKDXNWHRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)C#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


